molecular formula C5H5BrOS B1288240 (5-Bromothiophen-3-yl)methanol CAS No. 73919-88-7

(5-Bromothiophen-3-yl)methanol

Cat. No.: B1288240
CAS No.: 73919-88-7
M. Wt: 193.06 g/mol
InChI Key: HHIFWYCYZWPETO-UHFFFAOYSA-N
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Description

(5-Bromothiophen-3-yl)methanol is a brominated thiophene derivative with the molecular formula C₅H₅BrOS (molecular weight: 193.07 g/mol) . Its structure features a hydroxymethyl (-CH₂OH) group at position 3 and a bromine atom at position 5 of the thiophene ring. The SMILES notation is C1=C(SC=C1CO)Br, and its InChIKey is HHIFWYCYZWPETO-UHFFFAOYSA-N . This compound serves as a versatile intermediate in organic synthesis, particularly in pharmaceutical and materials chemistry, due to its reactive bromine and alcohol functional groups.

Properties

IUPAC Name

(5-bromothiophen-3-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5BrOS/c6-5-1-4(2-7)3-8-5/h1,3,7H,2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHIFWYCYZWPETO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC=C1CO)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5BrOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00597304
Record name (5-Bromothiophen-3-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00597304
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73919-88-7
Record name (5-Bromothiophen-3-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00597304
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

(5-Bromothiophen-3-yl)methanol can be synthesized through several methods. One common approach involves the bromination of thiophene followed by a Grignard reaction to introduce the hydroxymethyl group. The reaction conditions typically involve the use of bromine or N-bromosuccinimide (NBS) as the brominating agent and magnesium in dry ether for the Grignard reaction .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process .

Chemical Reactions Analysis

Types of Reactions

(5-Bromothiophen-3-yl)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(5-Bromothiophen-3-yl)methanol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (5-Bromothiophen-3-yl)methanol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to various biological effects. The exact pathways and targets involved are subjects of ongoing research .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural and functional differences between (5-Bromothiophen-3-yl)methanol and related compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents on Thiophene Functional Group Key Reactivity/Applications Reference
This compound C₅H₅BrOS 193.07 Br at 5, CH₂OH at 3 Primary alcohol Suzuki cross-coupling; pharmaceutical intermediates
Di(3-thienyl)methanol C₉H₈OS₂ 196.28 Thiophene rings at 3,3' Secondary alcohol Precursor to di(3-thienyl)methane; cytotoxic studies
2-(5-Bromothiophen-3-yl)acrylic acid C₇H₅BrO₂S 233.08 Br at 5, acrylic acid at 3 Carboxylic acid Condensation reactions; polymer synthesis
(2-Bromothiophen-3-yl)methanol C₅H₅BrOS 193.07 Br at 2, CH₂OH at 3 Primary alcohol Positional isomer; altered electronic effects
(5-Bromo-3-methoxythiophen-2-yl)methanol C₆H₇BrO₂S 247.14 Br at 5, OMe at 3, CH₂OH at 2 Primary alcohol Electron-donating OMe enhances ring stability

Electronic and Steric Effects

  • Electron-Withdrawing vs. Donating Groups: The bromine atom in this compound withdraws electron density, activating the thiophene ring for electrophilic substitution at specific positions. In contrast, the methoxy group in (5-Bromo-3-methoxythiophen-2-yl)methanol donates electron density, altering regioselectivity in reactions .

Biological Activity

(5-Bromothiophen-3-yl)methanol is a thiophene derivative that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This compound is primarily investigated for its antimicrobial and anticancer properties, among other therapeutic applications. This article reviews the existing literature on the biological activity of this compound, including its mechanisms of action, experimental findings, and case studies.

This compound has the following chemical characteristics:

  • Molecular Formula : C7H6BrS
  • Molecular Weight : 215.09 g/mol
  • CAS Number : 73919-88-7

The biological effects of this compound are believed to arise from its interaction with various molecular targets, including enzymes and receptors. The compound may exert its effects through:

  • Inhibition of Enzymatic Activity : It may inhibit key enzymes involved in cancer cell proliferation.
  • Induction of Apoptosis : Evidence suggests that it can trigger programmed cell death in cancer cells.
  • Antimicrobial Action : The compound's structure allows it to disrupt bacterial cell walls or interfere with metabolic pathways essential for bacterial survival.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study reported its effectiveness against various pathogens, with minimum inhibitory concentration (MIC) values demonstrating potent activity against Gram-positive and Gram-negative bacteria. For instance, it showed an MIC of 0.22 mg/ml against Plesiomonas shigellosis and 0.44 mg/ml against Bacillus pumilus .

Anticancer Activity

In vitro studies have shown that this compound possesses anticancer properties, particularly against brain cancer cell lines such as T98G. The compound demonstrated a concentration-dependent inhibition of cell growth, with IC50 values ranging from 60 to 200 µg/mL after 24 to 72 hours of treatment . The mechanism involves inducing cytotoxic effects while sparing normal human cells, suggesting a selective action against cancerous tissues.

Data Summary

Biological ActivityTarget Organism/Cell LineIC50/MIC ValueReference
AntimicrobialPlesiomonas shigellosis0.22 mg/ml
AntimicrobialBacillus pumilus0.44 mg/ml
AnticancerT98G (brain cancer)60–200 µg/ml

Case Studies

  • Anticancer Study on T98G Cells :
    A detailed investigation on T98G cells revealed that treatment with this compound resulted in significant growth inhibition and increased apoptosis rates compared to untreated controls. The study utilized MTT assays and clonogenic assays to assess cell viability and proliferation .
  • Antimicrobial Efficacy :
    In a comparative study of various thiophene derivatives, this compound was highlighted for its superior antimicrobial properties, particularly in inhibiting the growth of resistant bacterial strains .

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